molecular formula C15H14N2O4S B4578369 N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B4578369
M. Wt: 318.3 g/mol
InChI Key: JJZJNKZNAAYFCX-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran ring fused with a carboxamide group and a sulfamoylphenyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the condensation of sulfanilamide with acid anhydrides, followed by treatment with hydrazine hydrate to yield the desired product . The reaction is carried out under reflux conditions in ethanol, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfamoyl or carboxamide groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.

Scientific Research Applications

N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which provides distinct electronic and steric characteristics compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c16-22(19,20)12-7-5-11(6-8-12)17-15(18)14-9-10-3-1-2-4-13(10)21-14/h1-8,14H,9H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZJNKZNAAYFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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